Penicilliol A
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Overview
Description
Penicilliol A is a secondary metabolite produced by certain species of fungi, particularly those belonging to the genus Penicillium. This compound has garnered interest due to its potential biological activities and its role in the natural defense mechanisms of fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penicilliol A typically involves the cultivation of Penicillium species under controlled conditions. The fungi are grown in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extraction process may involve multiple steps, including filtration, solvent extraction, and chromatographic purification to isolate this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to cultivate the Penicillium species under optimal conditions, ensuring maximum yield of the compound. The fermentation process is closely monitored, and parameters such as pH, temperature, and nutrient concentration are adjusted to enhance production. The compound is then extracted and purified using industrial-scale chromatography and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Penicilliol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of substituted derivatives .
Scientific Research Applications
Penicilliol A has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of secondary metabolites and their interactions with other molecules.
Biology: Investigated for its role in the natural defense mechanisms of fungi and its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including its antimicrobial and anticancer activities.
Industry: Utilized in the development of new biotechnological processes and products, such as bio-based pesticides and pharmaceuticals
Mechanism of Action
Penicilliol A exerts its effects through various molecular targets and pathways. The compound is believed to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth. The exact mechanism of action may involve the inhibition of cell wall synthesis, disruption of membrane integrity, or interference with essential metabolic pathways .
Comparison with Similar Compounds
Penicilliol A can be compared with other similar compounds, such as:
Gregatin A, B, and C: These compounds are also produced by fungi and have similar biological activities, including antimicrobial and phytotoxic properties.
Penicillin G and V: These well-known antibiotics share structural similarities with this compound and are used to treat various bacterial infections .
This compound is unique due to its specific structure and the particular species of fungi that produce it. Its distinct chemical properties and biological activities set it apart from other related compounds .
Properties
Molecular Formula |
C16H20O5 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[(E)-but-2-enoyl]-2-[(1E,3E)-5-hydroxyhexa-1,3-dienyl]-5-methoxy-2-methylfuran-3-one |
InChI |
InChI=1S/C16H20O5/c1-5-8-12(18)13-14(19)16(3,21-15(13)20-4)10-7-6-9-11(2)17/h5-11,17H,1-4H3/b8-5+,9-6+,10-7+ |
InChI Key |
SDJFAZYNJXZUJT-DVJWZOGQSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C(OC(C1=O)(C)/C=C/C=C/C(C)O)OC |
Canonical SMILES |
CC=CC(=O)C1=C(OC(C1=O)(C)C=CC=CC(C)O)OC |
Origin of Product |
United States |
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